bis(methyl({[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl})amine) trihydrochloride
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Description
The compound is a complex organic molecule that contains elements of pyridine and oxadiazole, both of which are heterocyclic compounds . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve complex organic synthesis procedures . For example, imidazole compounds, which are structurally similar to oxadiazole, can be synthesized from glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The pyridine and oxadiazole rings would contribute to the overall structure, and the methyl and amine groups would likely be attached to these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used . Similar compounds, such as imidazole derivatives, have been shown to exhibit a broad range of chemical and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure . For example, the presence of the pyridine and oxadiazole rings could influence its solubility, stability, and reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H10N4O.3ClH/c2*1-10-6-8-12-9(13-14-8)7-2-4-11-5-3-7;;;/h2*2-5,10H,6H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDGVCQRQLUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=NC=C2.CNCC1=NC(=NO1)C2=CC=NC=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl3N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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